molecular formula C23H30N4O2S B2473794 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1022460-09-8

2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2473794
CAS No.: 1022460-09-8
M. Wt: 426.58
InChI Key: HSJZPQWHEUGUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a potent and selective small-molecule inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with tumorigenesis and treatment resistance in various hematological malignancies and solid tumors (PubMed) . This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking the phosphorylation of downstream substrates involved in apoptosis evasion and cell cycle progression. Its primary research value lies in investigating oncogenic signaling pathways driven by PIM kinases, particularly in contexts like acute myeloid leukemia, multiple myeloma, and prostate cancer . Researchers utilize this inhibitor to elucidate the role of PIM in chemotherapy resistance, to explore synergistic drug combinations, and to validate PIM kinase as a therapeutic target in preclinical in vitro and in vivo models.

Properties

IUPAC Name

2-butan-2-yl-5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c1-5-16(4)20-22(29)27-21(25-20)17-8-6-7-9-18(17)24-23(27)30-13-19(28)26-11-14(2)10-15(3)12-26/h6-9,14-16,20H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJZPQWHEUGUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves multiple steps, including the formation of the imidazoquinazolinone core and the subsequent attachment of the piperidine derivative. The synthetic route typically involves the following steps:

    Formation of the imidazoquinazolinone core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the imidazoquinazolinone ring system.

    Attachment of the piperidine derivative: The piperidine derivative is introduced through a nucleophilic substitution reaction, where the piperidine moiety reacts with an electrophilic site on the imidazoquinazolinone core.

    Final modifications: Additional functional groups, such as the butan-2-yl and sulfanyl groups, are introduced through further substitution or addition reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule, leading to the formation of addition products.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazoquinazolinone Derivatives

Compound Name Substituents Key Structural Features Potential Implications
Target Compound - 2-(butan-2-yl)
- 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}
- Branched alkyl chain enhances lipophilicity.
- Piperidinyl-ketone group introduces hydrogen bonding and basicity.
Improved solubility compared to purely alkyl-substituted analogues; potential CNS activity due to piperidine moiety.
3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 1024591-25-0) - 3-isopropyl
- 8,9-dimethoxy
- 5-octylsulfanyl
- Long octyl chain increases lipophilicity (high LogP).
- Methoxy groups enhance electron density.
Likely limited aqueous solubility; suited for hydrophobic target interactions.
3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one (CAS 1030881-50-5) - 5-{[2-(trifluoromethyl)benzyl]sulfanyl} - Trifluoromethyl group confers metabolic stability and electron-withdrawing effects.
- Aromatic benzyl group enables π-π stacking.
Enhanced resistance to oxidative metabolism; potential for oral bioavailability.
5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one (CAS 672949-19-8) - 3-isopropyl
- 3,4-dichlorophenylmethylsulfanyl
- Dichlorophenyl group enhances hydrophobic binding.
- Chlorine atoms may improve target affinity via halogen bonding.
High likelihood of protein-binding interactions; possible cytotoxicity.

Key Differences and Implications

Substituent Flexibility: The target compound’s 3,5-dimethylpiperidin-1-yl-acetyl group distinguishes it from analogues with purely aromatic (e.g., trifluoromethylbenzyl ) or alkyl (e.g., octylsulfanyl ) substituents. This moiety may confer improved solubility in physiological buffers compared to the octylsulfanyl derivative, while retaining membrane permeability due to the butan-2-yl group. The piperidine ring introduces a basic nitrogen, which could enhance interactions with acidic residues in enzyme active sites, a feature absent in non-nitrogenous analogues .

Bioactivity Trends: While direct data is unavailable, structurally related compounds exhibit antiplatelet activity (e.g., thienotetrahydropyridines in ).

Research Findings and Hypotheses

  • Synthetic Accessibility : The sulfanyl linkage in the target compound (common in ) allows modular synthesis, enabling rapid diversification of substituents for structure-activity relationship (SAR) studies.
  • Metabolic Stability : The 3,5-dimethylpiperidin-1-yl group may reduce first-pass metabolism compared to analogues with unprotected amines (e.g., primary sulfanyl groups), as seen in piperidine-containing drugs like donepezil .
  • Toxicity Considerations : Dichlorophenyl-substituted analogues () highlight the risk of off-target effects from halogenated aromatics, whereas the target compound’s aliphatic substituents may offer a safer profile.

Biological Activity

The compound 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one , also known by its IUPAC name, is a complex heterocyclic structure that has garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes an imidazoquinazolinone core with various substituents that may influence its biological properties. The molecular formula is C23H30N4O2SC_{23}H_{30}N_{4}O_{2}S, and it possesses several functional groups that contribute to its reactivity and interaction with biological targets.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC23H30N4O2S
IUPAC NameThis compound
CAS Number[To be confirmed]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. Preliminary studies suggest potential mechanisms involving:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of piperidine derivatives against various bacterial strains, suggesting that this compound may share similar efficacy due to its structural components .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds with imidazoquinazolinone cores have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies are necessary to evaluate the cytotoxic effects and mechanism of action against different cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant activity against bacterial strains
AnticancerPotential apoptosis induction (further studies needed)
Enzyme InhibitionPossible inhibition of metabolic enzymes (under investigation)

Case Study 1: Antimicrobial Evaluation

In a comparative study assessing the antimicrobial activity of various piperidine derivatives, several compounds demonstrated potent efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the piperidine ring significantly influenced antimicrobial potency .

Case Study 2: Cancer Cell Line Studies

Recent investigations into imidazoquinazolinone derivatives have shown promising results in inducing cell death in specific cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways, although detailed molecular studies are required to elucidate the precise mechanisms involved.

Q & A

Basic Research Questions

Q. What are the critical steps and parameters for synthesizing 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thioether bond formation and imidazoquinazoline core assembly. Key steps include:

  • Thiol-alkylation : Reacting a thiol-containing precursor with 2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl halide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the sulfanyl linkage .
  • Cyclization : Acid-catalyzed cyclization to form the imidazo[1,2-c]quinazolin-3-one core, monitored by TLC for intermediate validation .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to achieve >95% purity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with DMSO-d₆ as the solvent for solubility .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₅H₃₂N₆O₂S: 504.22 g/mol) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water mobile phase) to detect impurities <1% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Core Modifications : Compare analogues with varying substituents on the imidazoquinazoline core (e.g., replacing butan-2-yl with cyclohexyl) to assess impact on target binding .
  • Functional Group Screening : Test derivatives with alternative sulfanyl linkers (e.g., methylene vs. ethylene) or piperidine substituents (e.g., 3,5-dimethyl vs. 4-phenyl) using in vitro enzyme inhibition assays .
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values for lead optimization .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) to minimize variability .
  • Dose-Response Validation : Perform EC₅₀/IC₅₀ determinations across multiple replicates (n ≥ 3) to confirm potency thresholds .
  • Target Profiling : Use kinase/GPCR panels to identify off-target effects that may explain discrepancies in activity .

Q. What experimental strategies are effective for studying metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • In Vivo PK Studies : Administer IV/PO doses in rodents, collect plasma at timed intervals, and calculate AUC, t₁/₂, and bioavailability .

Methodological Considerations

Q. How to design a robust protocol for assessing environmental fate and ecotoxicology?

  • Methodological Answer :

  • Abiotic Stability : Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to simulate environmental degradation, analyzing breakdown products via GC-MS .
  • Biotic Studies : Use OECD 201/202 guidelines for algal/daphnia toxicity testing, reporting EC₅₀ values and NOEC (No Observed Effect Concentration) .

Q. What computational tools are suitable for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PI3Kγ or HSP90) to predict binding affinities .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residue interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.